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Compound of Interest

Compound Name: 2-Methoxy-3-methylcarbazole

Cat. No.: B1250629

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the characterization
of 2-Methoxy-3-methylcarbazole, a crucial scaffold in medicinal chemistry and materials
science. This document outlines detailed experimental protocols for synthesis and
spectroscopic analysis, presents quantitative data in a clear tabular format, and includes
visualizations to aid in understanding the experimental workflows.

Physicochemical Properties

2-Methoxy-3-methylcarbazole (C14H13NO) is an aromatic heterocyclic compound with a
molecular weight of approximately 211.26 g/mol .[1] Its structure, featuring a methoxy and a
methyl group on the carbazole core, influences its solubility, reactivity, and spectroscopic
properties.
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Property Value Reference
Molecular Formula C14H13NO [1]
Average Molecular Weight 211.2591 g/mol [1]
Monoisotopic Molecular

. 211.099714043 Da [1]
Weight
CAS Number 24224-28-0 [1]

Synthesis of 2-Methoxy-3-methylcarbazole

A plausible synthetic route for 2-Methoxy-3-methylcarbazole is the Borsche-Drechsel
cyclization, a classic method for preparing carbazole derivatives. This involves the
condensation of a substituted phenylhydrazine with a cyclohexanone derivative, followed by an

acid-catalyzed cyclization and subsequent aromatization.

Starting Materials

Reaction Steps Final Product

(ﬁ Tetrahydrocarbazole intermediate
. . Hydrazone »| cyciization (Acid catalyst, e.g., HzSOs) B Oxidation (e.g., DDQ or Pd/C)

4-Methoxy-3-methylphenylhydrazine

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Methoxy-3-methylcarbazole via Borsche-Drechsel

cyclization.

Experimental Protocol: Synthesis

o Condensation: Dissolve 4-methoxy-3-methylphenylhydrazine (1.0 eq) and cyclohexanone
(1.1 eq) in ethanol. Heat the mixture at reflux for 2-4 hours. Monitor the reaction by Thin
Layer Chromatography (TLC).
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» Work-up and Isolation of Hydrazone: After completion, cool the reaction mixture to room
temperature and remove the solvent under reduced pressure. The resulting crude hydrazone
can be purified by recrystallization from ethanol.

o Cyclization: Add the purified hydrazone to a solution of polyphosphoric acid or a mixture of
acetic acid and sulfuric acid. Heat the mixture at 100-140°C for 1-3 hours.

o Work-up and Isolation of Tetrahydrocarbazole: Pour the cooled reaction mixture onto ice-
water and neutralize with a base (e.g., NaOH solution). Extract the product with an organic
solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and
concentrate under reduced pressure. Purify the crude tetrahydrocarbazole intermediate by
column chromatography on silica gel.

» Aromatization: Dissolve the purified tetrahydrocarbazole in a suitable solvent like toluene or
xylene. Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or
palladium on carbon (Pd/C). Heat the mixture at reflux until the reaction is complete
(monitored by TLC).

» Final Purification: After cooling, filter the reaction mixture and concentrate the filtrate. Purify
the crude 2-Methoxy-3-methylcarbazole by column chromatography to obtain the final
product.

Spectroscopic Characterization

The structural elucidation of 2-Methoxy-3-methylcarbazole is achieved through a combination
of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy,
Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
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Caption: General workflow for the spectroscopic characterization of 2-Methoxy-3-
methylcarbazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

Experimental Protocol: *H and 3C NMR

o Sample Preparation: Dissolve 5-10 mg of purified 2-Methoxy-3-methylcarbazole in
approximately 0.6 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in an NMR tube.

e Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:
o Set the spectral width to 0-12 ppm.

o Use a standard 30° pulse sequence.
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o Acquire a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.

o Set a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition:

o

Set the spectral width to 0-160 ppm.

[¢]

Use a proton-decoupled pulse sequence.

[¢]

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of
1SC_

[¢]

Set a relaxation delay of 2-5 seconds.

o Data Processing: Process the raw data (FID) using appropriate NMR software. This includes
Fourier transformation, phase correction, baseline correction, and referencing the spectra to
the residual solvent peak or an internal standard (e.g., TMS).

Predicted *H NMR Data (in CDClIs, 400 MHz)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.10 S 1H N-H
~7.9-7.2 m 5H Aromatic protons
~3.90 S 3H -OCHs
~2.30 S 3H -CHs

Predicted 3C NMR Data (in CDCls, 100 MHz)
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Chemical Shift (6, ppm) Assignment
~140-110 Aromatic carbons

~145 C-O (methoxy attached)
~56 -OCHs

~16 -CHs

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on
their characteristic vibrational frequencies.

Experimental Protocol: FT-IR

o Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.qg.,
NaCl or KBr). For a KBr pellet, mix a small amount of the sample with dry KBr powder and

press it into a transparent disk.
e Instrumentation: Record the spectrum using an FT-IR spectrometer.
o Data Acquisition: Collect the spectrum over a range of 4000-400 cm™1,

» Data Processing: Perform a background correction using a spectrum of the pure KBr pellet

or salt plate.

Characteristic FT-IR Absorption Bands
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Wavenumber (cm~?) Vibration Functional Group
~3400 N-H stretch Carbazole N-H
~3100-3000 C-H stretch Aromatic C-H
~2950-2850 C-H stretch Allphatic C-H (methy &
methoxy)
~1600-1450 C=C stretch Aromatic ring
~1250-1200 C-O stretch Aryl-alkyl ether
~1200-1100 C-N stretch Aromatic amine

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, which helps in confirming its identity.

Experimental Protocol: Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile).

 Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron Impact (El).

o Data Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable m/z
range (e.g., 50-500).

o Data Analysis: Identify the molecular ion peak ([M+H]* for ESI or M*" for EI) and
characteristic fragment ions.

Predicted Mass Spectrometry Data (ESI-MS)
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miz lon

212.1070 [M+H]*
234.0889 [M+Na]*
196.0759 [M+H - CHs]*
181.0865 [M+H - OCHs]*

Note: The predicted spectral data provided in the tables are for illustrative purposes and should
be confirmed with experimental data. The exact chemical shifts and fragmentation patterns
may vary depending on the experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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